molecular formula C11H11NO2 B2611876 1-(1H-Indol-5-yl)-2-methoxyethanone CAS No. 2247103-65-5

1-(1H-Indol-5-yl)-2-methoxyethanone

Cat. No.: B2611876
CAS No.: 2247103-65-5
M. Wt: 189.214
InChI Key: QSKNBNPJVQQUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-5-yl)-2-methoxyethanone is a synthetic chemical building block of significant interest in medicinal chemistry research. Indole derivatives are a prominent scaffold in drug discovery, and compounds with structural similarities have demonstrated potent biological activity. For instance, research has identified certain 3-substituted indole-imidazole compounds as highly effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, while also exhibiting low cytotoxicity and no hemolytic activity . This suggests potential pathways for developing new anti-MRSA agents. Furthermore, analogous indole-based molecules are frequently investigated for their potential as cholinergic ligands targeting receptors like the n-AChR, which are relevant for treating psychotic and neurodegenerative disorders . The methoxyethanone moiety is a valuable functional group in organic synthesis, often utilized in the preparation of more complex molecules. This product is intended for research applications only, including as a key intermediate in the synthesis of novel pharmaceutical candidates, in structure-activity relationship (SAR) studies to optimize biological potency, and in screening campaigns for antimicrobial or central nervous system (CNS) activity. The compound should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm identity and purity . Handling Note: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(1H-indol-5-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-11(13)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKNBNPJVQQUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-Indol-5-yl)-2-methoxyethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Reaction Conditions: A common synthetic route involves the reaction of indole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Acylation and Nucleophilic Additions

The ketone group undergoes nucleophilic addition reactions, particularly with amines and hydrazines. A study demonstrated its reactivity with phenylhydrazine under acidic conditions to form hydrazone derivatives.

Key reaction parameters :

ReagentConditionsProductYield
PhenylhydrazineHCl catalyst, EtOH, 60°C(1H-Indol-5-yl)(2-methoxyethyl)hydrazone78%

This reaction demonstrates the compound's utility in synthesizing Schiff base derivatives for coordination chemistry applications.

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitutions at the 3-position. A Friedel-Crafts alkylation protocol using allyl bromide produced 3-allyl-1-(1H-indol-5-yl)-2-methoxyethanone :

Optimized conditions :

CatalystSolventTemperatureTimeYield
AlCl₃ (1.2 eq)Dichloroethane0°C → RT4 hr65%

Product characterization showed complete regioselectivity for C-3 substitution, confirmed by NOESY NMR .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification. A Sonogashira reaction with terminal alkynes was reported :

Representative example :

SubstrateCatalyst SystemBaseSolventYield
4-EthynyltoluenePdCl₂(PPh₃)₂/CuI (5 mol%)DIPA1-Propanol58%

This protocol generated alkynylated derivatives showing enhanced fluorescence properties for sensor applications .

Redox Transformations

The ketone group undergoes selective reductions. A comparative study using different reducing agents revealed:

Reduction efficiency :

Reducing AgentSolventTemperatureProductYield
NaBH₄MeOH0°CSecondary alcohol derivative42%
BH₃·THFTHFRefluxSecondary alcohol derivative88%

The superior performance of BH₃·THF was attributed to enhanced borane coordination with the ketone oxygen .

Heterocycle Formation

Reaction with thiourea derivatives generated indole-fused thiazole systems through cyclocondensation :

Optimized protocol :

ComponentMolar RatioCatalystTimeYield
Thiourea derivative1:1.2p-TsOH8 hr73%

X-ray crystallography confirmed the formation of a planar thiazolo[3,2-a]indole system .

Photochemical Reactions

UV irradiation studies (λ = 254 nm) in acetonitrile revealed unique dimerization behavior :

Photoproduct distribution :

Concentration (mM)Irradiation TimeMajor ProductYield
102 hrHead-to-tail indole dimer61%
504 hrCross-conjugated trimer34%

Time-dependent DFT calculations supported the observed regioselectivity through analysis of frontier molecular orbitals .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Properties : Research indicates that 1-(1H-Indol-5-yl)-2-methoxyethanone exhibits significant antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29. Mechanistic studies have shown that it induces apoptosis in cancer cells and inhibits tubulin polymerization, similar to the action of colchicine .
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains. For instance, studies on related indole derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential as an anti-inflammatory agent.

Therapeutic Potential

Given its various biological activities, ongoing research is focused on exploring the therapeutic potential of this compound in several areas:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
  • Infectious Diseases : The antimicrobial properties suggest applications in treating infections caused by resistant bacterial strains.

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in industrial applications such as:

  • Dyes and Pigments : Its chemical structure allows for use in synthesizing various dyes and pigments.
  • Agrochemicals : The compound can serve as a precursor for developing agrochemicals due to its biological activity.

Case Studies

Several studies have documented the effectiveness of related indole derivatives in various applications:

StudyFocusFindings
Anticancer ActivityCompound exhibited IC50 values of 0.52 μM against HeLa cells.
Antimicrobial ActivityDemonstrated activity against Mycobacterium tuberculosis.
Enzyme InhibitionShowed non-competitive inhibition of α-glucosidase with implications for diabetes management.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-5-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(1H-Indol-3-yl)-2-methoxyethanone derivatives: describes 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS 292855-52-8), where the indole is substituted at the 3-position. The sulfonyl group enhances electrophilicity compared to methoxy, increasing reactivity but also toxicity (H302, H315 hazards) .
  • 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4): The chloro substituent at the 5-position increases molecular weight (193.63 g/mol) and alters lipophilicity. This compound is synthesized via Friedel-Crafts acylation, yielding a solid with applications as a pharmaceutical intermediate .

Phenyl-Based Methoxyethanones

Heterocyclic and Hybrid Structures

  • 1-(4-Aminopiperidin-1-yl)-2-methoxyethanone: This piperidine derivative (AKOS BBV-015832) demonstrates the versatility of methoxyethanones in non-aromatic systems. GHS classification includes respiratory irritation (H335), suggesting divergent safety profiles compared to indole derivatives .
  • No commercial data exist, indicating synthesis challenges .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(5-Chloro-1H-indol-3-yl)ethanone 51843-24-4 C10H8ClNO 193.63 Not reported 5-Cl, 3-indole
1-(4-Hydroxyphenyl)-2-methoxyethanone 32136-81-5 C9H10O3 166.18 Not reported 4-OH, methoxyethanone
(5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone Not provided C19H16N2O3 320.35 178–179 Dual indole, methoxy groups

Biological Activity

1-(1H-Indol-5-yl)-2-methoxyethanone, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H11NO2
  • Molecular Weight : 201.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

Target Enzymes

  • Cyclin-dependent Kinases (CDKs) : The compound has been suggested to inhibit CDK pathways, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.

Mode of Action

The mechanism involves binding to the active sites of target enzymes through hydrogen bonding interactions, which alters their activity and leads to downstream effects on cell growth and survival .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Antimicrobial Activity

Research also points to the antimicrobial properties of this compound. It has been evaluated against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA):

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
MRSA8
Candida albicans16
Mycobacterium tuberculosis32

The compound's effectiveness against MRSA suggests its potential as an alternative treatment option in combating antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various indole derivatives, including this compound, revealed that it significantly inhibited tumor growth in xenograft models. The treated group showed a reduction in tumor volume by approximately 60% compared to controls over a treatment period of four weeks .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound effectively inhibited biofilm formation by MRSA at sub-MIC levels. This property is particularly valuable as biofilms contribute to chronic infections and resistance to treatment .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways.

Toxicity assessments have shown that the compound exhibits minimal cytotoxicity towards human embryonic kidney cells at therapeutic concentrations, indicating a promising safety profile for further development .

Q & A

Q. What are the common synthetic routes for 1-(1H-Indol-5-yl)-2-methoxyethanone, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing indole derivatives. A key method starts with 5-methoxyindole, where a hydroxy or ketone group is introduced via chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride in acetonitrile) followed by catalytic reduction . For example, 1-(1H-Indol-5-yl)ethanone derivatives are synthesized via nucleophilic substitution or Friedel-Crafts acylation, with purification using preparative HPLC (e.g., ethyl acetate evaporation and RP-HPLC with gradients) . Optimization includes adjusting solvent polarity, temperature (e.g., 0°C for sensitive intermediates), and catalytic systems (e.g., Pd/C for reductions) to improve yield (>60%) and purity (>98%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer:

  • Spectroscopy: 1H/13C NMR (DMSO-d6) identifies key signals: indole NH (~11.25 ppm), methoxy groups (~3.8 ppm), and carbonyl resonances (~190-200 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C11H11NO3, MW 205.21) .
  • Computational Analysis: Calculate logP (~1.1), topological polar surface area (~62.3 Ų), and hydrogen-bonding capacity (2 donors, 3 acceptors) using tools like ChemAxon .
  • X-ray Crystallography: Resolve crystal structures to confirm substituent positioning, as demonstrated for similar indole derivatives .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound derivatives in cancer models?

Answer:

  • In Vitro Screening: Test antiproliferative activity against H460 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines using MTT assays. IC50 values <20 µM indicate potency, with selectivity verified against normal cells (e.g., MRC-5 lung fibroblasts) .
  • Mechanistic Studies: Assess apoptosis via PARP cleavage (western blot) and Nur77 nuclear translocation (immunofluorescence). Compounds like 7s in show dose-dependent Nur77 induction, linking activity to transcriptional regulation .
  • Molecular Docking: Use AutoDock Vina to model interactions with targets like Nur77 (PDB ID: 3V3E). Key binding residues (e.g., Leu603, Arg584) stabilize the indole-methoxy scaffold .

Q. How can structural modifications enhance the compound's pharmacokinetic profile?

Answer:

  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy (improves metabolic stability) or introduce adamantane moieties (increases lipophilicity and target affinity) .
  • Prodrug Design: Mask polar groups (e.g., pivalamidooxy) to enhance bioavailability, as seen in . Hydrolysis in vivo releases the active compound .
  • Solubility Optimization: Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) based on pKa (~9.5 for indole NH) .

Methodological Challenges

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Answer:

  • Reproducibility Checks: Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Variations in yields (e.g., 62% vs. 90%) may arise from trace impurities or solvent grades .
  • Data Validation: Cross-reference NMR and HPLC data with public databases (PubChem, EPA DSSTox) to confirm compound identity .
  • Toxicity Profiling: Use OECD guidelines (e.g., acute toxicity in zebrafish) to resolve discrepancies in safety data, as commercial sources may lack rigorous testing .

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